Reduced NMDA/Glycine Site Antagonist Potency of N1-Butyl Substitution Relative to Optimized Methyl-Substituted Analogs (Class-Level Inference)
Class-level SAR for 1,4-dihydroquinoxaline-2,3-diones demonstrates that N1-alkyl substitution is permissible, but that smaller alkyl groups (e.g., methyl, ethyl) are preferred for high potency at the NMDA/glycine site. In a systematic study, the general finding was that 'Ethyl-substituted QXs are generally less potent than methyl-substituted QXs' [1]. This trend strongly implies that a further increase in chain length to an n-butyl substituent would lead to a further decrease in receptor binding affinity compared to a methyl or unsubstituted analog. This makes the compound useful as a low-affinity control or for exploring steric tolerance at the binding site.
| Evidence Dimension | Binding Affinity to NMDA Receptor Glycine Site |
|---|---|
| Target Compound Data | Not available in primary literature. Inferred to be lower potency than methyl and ethyl analogs. |
| Comparator Or Baseline | Methyl-substituted QXs (high potency, e.g., IC50 = 5 nM for compound 14g [1]); Ethyl-substituted QXs (moderately lower potency [1]) |
| Quantified Difference | Not quantifiable for the specific compound; class-level SAR indicates a potency loss relative to methyl/ethyl substitution. |
| Conditions | Radioligand displacement assay using [3H]DCKA in rat brain cortical membranes [1] |
Why This Matters
This inferred lower potency against NMDA receptors differentiates the compound from high-affinity antagonists (e.g., licostinel) and positions it for use as a negative control or in studies where partial antagonism is desired.
- [1] Cai, S. X., Kher, S. M., Zhou, Z. L., Ilyin, V., Espitia, S. A., Tran, M., ... & Keana, J. F. (1997). Structure-activity relationships of alkyl-and alkoxy-substituted 1, 4-dihydroquinoxaline-2, 3-diones: potent and systemically active antagonists for the glycine site of the NMDA receptor. Journal of Medicinal Chemistry, 40(5), 730-738. View Source
